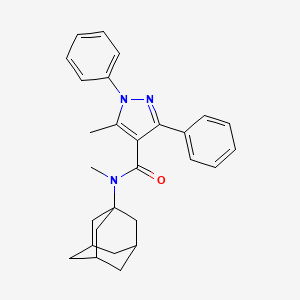
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the activation of the Nrf2-ARE pathway. This pathway regulates the expression of various antioxidant and detoxification enzymes, which help to protect cells from oxidative stress and inflammation. N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases such as cancer, diabetes, and cardiovascular disease. Additionally, N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in various disease models. Finally, the mechanisms of action of this compound need to be further elucidated in order to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of adamantane-1-carboxylic acid with 1,2-dimethyl-1,2-ethanediol and triethylamine to form the corresponding ester. The ester is then treated with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole with 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl to form the carboxamide.
Applications De Recherche Scientifique
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been found to exhibit anti-oxidant properties by reducing oxidative stress and increasing the activity of antioxidant enzymes.
Propriétés
IUPAC Name |
N-(1-adamantyl)-N,5-dimethyl-1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O/c1-19-25(27(32)30(2)28-16-20-13-21(17-28)15-22(14-20)18-28)26(23-9-5-3-6-10-23)29-31(19)24-11-7-4-8-12-24/h3-12,20-22H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWABYRKORBARCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158833 | |
| Record name | 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134619-52-6 | |
| Record name | 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134619526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)
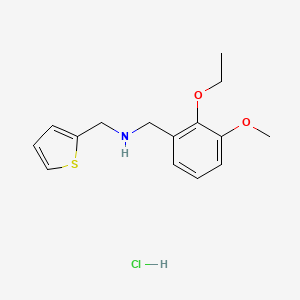
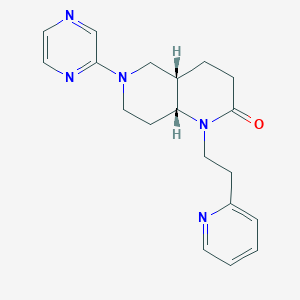
![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
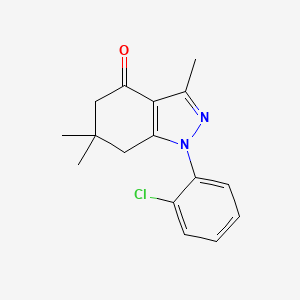
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
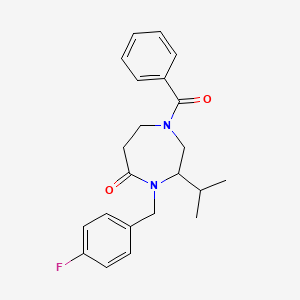
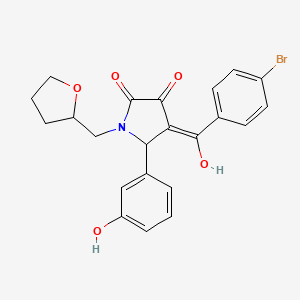
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
